Elevated Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count Relative to 2-Amino-4-methyl-1,3-thiazole-5-carboxamide
In the context of CNS drug discovery, a TPSA ≤ 90 Ų and fewer than 3 H-bond donors are typically required for adequate blood-brain barrier penetration. The target compound, 2-(aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide, exhibits a TPSA of 110 Ų and 2 H-bond donors, positioning it at the upper boundary of drug-like chemical space . In contrast, the direct analog 2-amino-4-methyl-1,3-thiazole-5-carboxamide (lacking the methylene spacer) presents a lower TPSA of 95.4 Ų and 2 H-bond donors, placing it closer to the CNS-optimal range . This quantitative difference (∆TPSA = +14.6 Ų) is significant; it indicates that the target compound is inherently less permeable across biological membranes than its 2-amino congener, a property that can be exploited to restrict distribution to peripheral tissues and reduce CNS-mediated side effects in non-CNS indications .
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 110 Ų |
| Comparator Or Baseline | 2-Amino-4-methyl-1,3-thiazole-5-carboxamide (TPSA 95.4 Ų) |
| Quantified Difference | +14.6 Ų (15.3% increase) |
| Conditions | Calculated values from PubChem (Cactvs 3.4.8.18, PubChem release 2025.04.14) |
Why This Matters
A TPSA > 100 Ų is a well-established threshold for poor blood-brain barrier permeability; this quantifiable difference enables scientific users to rationally select the target compound when peripheral restriction is therapeutically desirable.
- [1] PubChem. (n.d.). 2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide (CID 50988142). Retrieved May 4, 2026, from National Center for Biotechnology Information. View Source
- [2] PubChem. (n.d.). 2-Amino-4-methyl-1,3-thiazole-5-carboxamide (CID 757475). Retrieved May 4, 2026, from National Center for Biotechnology Information. View Source
- [3] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. https://doi.org/10.1602/neurorx.2.4.541 View Source
